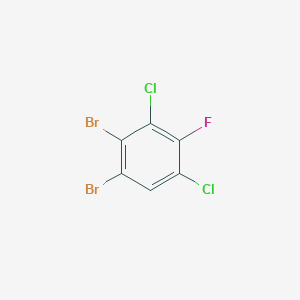
1,2-Dibromo-3,5-dichloro-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibromo-3,5-dichloro-4-fluorobenzene is an organic compound with the molecular formula C₆HBr₂Cl₂F It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-3,5-dichloro-4-fluorobenzene typically involves the halogenation of a suitable benzene precursor. One common method is the bromination and chlorination of 4-fluorobenzene. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the synthesis of intermediate compounds. For example, the bromination of 2,4-dichloro-3-fluoroaniline can produce 6-bromo-2,4-dichloro-3-fluoroaniline, which is then further brominated to yield this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dibromo-3,5-dichloro-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield compounds with different functional groups replacing the halogens, while reduction can produce partially or fully dehalogenated products.
Wissenschaftliche Forschungsanwendungen
1,2-Dibromo-3,5-dichloro-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-Dibromo-3,5-dichloro-4-fluorobenzene involves its interaction with various molecular targets. The halogen atoms can participate in electrophilic aromatic substitution reactions, where the compound acts as an electrophile. The presence of multiple halogens can influence the reactivity and selectivity of these reactions, leading to the formation of specific products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dibromo-5-fluorobenzene: Similar in structure but lacks chlorine atoms.
1,4-Dibromo-2,5-difluorobenzene: Contains two fluorine atoms instead of chlorine.
5-Bromo-1,3-dichloro-2-fluorobenzene: Similar halogenation pattern but different positions of halogens.
Uniqueness
1,2-Dibromo-3,5-dichloro-4-fluorobenzene is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique halogenation pattern imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
1160573-90-9 |
|---|---|
Molekularformel |
C6HBr2Cl2F |
Molekulargewicht |
322.78 g/mol |
IUPAC-Name |
1,2-dibromo-3,5-dichloro-4-fluorobenzene |
InChI |
InChI=1S/C6HBr2Cl2F/c7-2-1-3(9)6(11)5(10)4(2)8/h1H |
InChI-Schlüssel |
YLCYLINWRXUSFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Br)Br)Cl)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


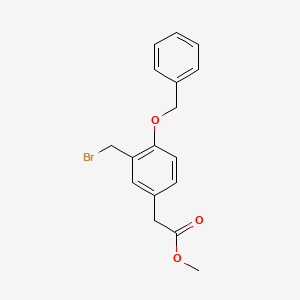
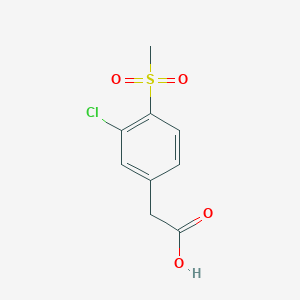
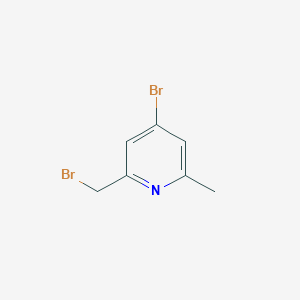
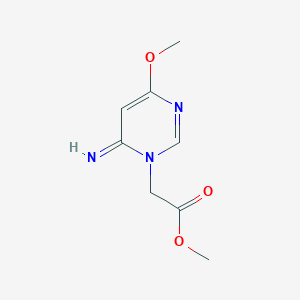
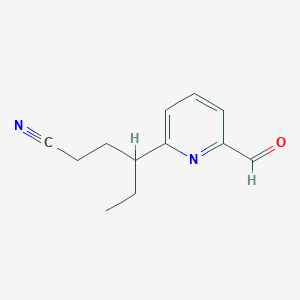

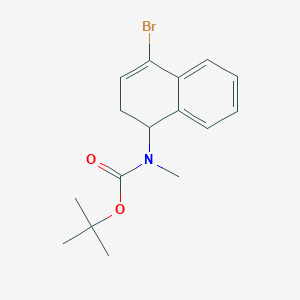
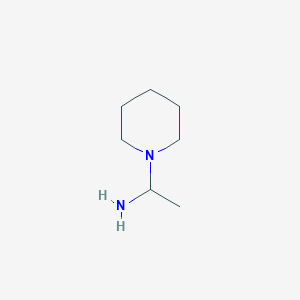

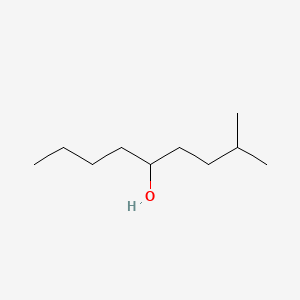
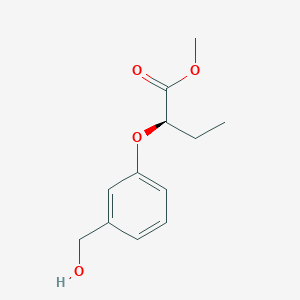

![2-Chloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13101528.png)

